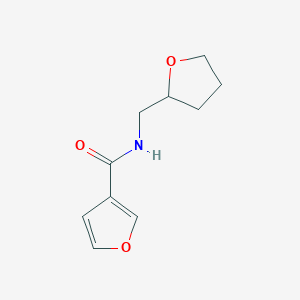

N-(oxolan-2-ylmethyl)furan-3-carboxamide

Description

N-(oxolan-2-ylmethyl)furan-3-carboxamide is a synthetic carboxamide derivative featuring a furan ring substituted at the 3-position with a carboxamide group. The amide nitrogen is further functionalized with an oxolane (tetrahydrofuran, THF) ring via a methylene (-CH2-) linker. Its molecular formula is C10H13NO3, with a molecular weight of 195.22 g/mol.

Structural characterization of such compounds often employs X-ray crystallography, where software suites like SHELX play a critical role in refining crystal structures .

Properties

IUPAC Name |

N-(oxolan-2-ylmethyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-10(8-3-5-13-7-8)11-6-9-2-1-4-14-9/h3,5,7,9H,1-2,4,6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLMATJSPLLYPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=COC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(oxolan-2-ylmethyl)furan-3-carboxamide with three structurally related carboxamides, focusing on molecular features, solubility, and inferred bioactivity.

Table 1: Comparative Analysis of Key Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility (Predicted) | Melting Point (°C, Estimated) | Notable Functional Groups |

|---|---|---|---|---|---|

| This compound | C10H13NO3 | 195.22 | Moderate in DMSO | 120–140 | Furan, oxolane, carboxamide |

| N-(tetrahydropyran-2-ylmethyl)furan-3-carboxamide | C11H15NO3 | 209.24 | Low in water | 90–110 | Furan, tetrahydropyran, carboxamide |

| N-(furan-2-ylmethyl)furan-3-carboxamide | C9H9NO3 | 179.17 | High in acetone | 80–100 | Furan (×2), carboxamide |

| N-(cyclohexylmethyl)furan-3-carboxamide | C12H17NO3 | 223.27 | Low in polar solvents | 150–170 | Furan, cyclohexane, carboxamide |

Key Observations:

Impact of Heterocyclic Substituents :

- The oxolane group in the target compound confers moderate polarity compared to the tetrahydropyran (6-membered ether ring) analog, which exhibits lower solubility due to increased hydrophobicity.

- Replacing oxolane with a furan ring (as in N-(furan-2-ylmethyl)furan-3-carboxamide) enhances solubility in organic solvents like acetone but reduces metabolic stability due to the aromatic ring’s susceptibility to oxidation.

Bioactivity Trends: Cyclohexane-containing analogs (e.g., N-(cyclohexylmethyl)furan-3-carboxamide) often show improved lipid membrane permeability, making them candidates for central nervous system (CNS) targeting.

Thermal Stability :

- Melting points correlate with molecular symmetry and intermolecular forces. The oxolane derivative’s higher estimated melting point (120–140°C) suggests stronger crystal packing compared to furan-substituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.